molecular formula C7H14O3 B3031526 2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol CAS No. 4351-78-4

2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol

Cat. No.: B3031526
CAS No.: 4351-78-4
M. Wt: 146.18
InChI Key: KPHFJQUSEFYKKK-UHFFFAOYSA-N
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Description

Chemical Name: 2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol Synonyms: 3-(2-Hydroxyethyl)oxetane, 2-(Oxetan-3-yl)ethanol CAS Number: 251922-46-0 Molecular Formula: C₅H₁₀O₂ Molecular Weight: 102.13 g/mol Physical Properties:

  • Density: 1.051 g/cm³
  • Boiling Point: 206°C
  • Storage Conditions: 2–8°C (sensitive to light and moisture)
    Safety: Classified as an irritant (UN1993) .

This compound features an oxetane ring substituted with two hydroxyethyl groups, conferring unique polarity and reactivity. Oxetanes are valued in medicinal chemistry for their ring strain and metabolic stability, making them bioisosteres for carbonyl or gem-dimethyl groups .

Properties

IUPAC Name

2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c8-3-1-7(2-4-9)5-10-6-7/h8-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHFJQUSEFYKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315280
Record name 3,3-Oxetanediethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4351-78-4
Record name 3,3-Oxetanediethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4351-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Oxetanediethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol typically involves the reaction of oxetane derivatives with ethylene oxide under controlled conditions. One common method involves the use of a base catalyst to facilitate the ring-opening of the oxetane, followed by the addition of ethylene oxide to form the desired product. The reaction conditions often include moderate temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of advanced catalytic systems and process optimization techniques can further enhance the production yield and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .

Comparison with Similar Compounds

Structural Analogues in the Oxetane Family

Table 1: Key Oxetane Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol 251922-46-0 C₅H₁₀O₂ 102.13 Dual hydroxyethyl groups Solubility enhancer, synthetic intermediate
(Oxetan-3-yl)methanol 6246-06-6 C₄H₈O₂ 88.11 Hydroxymethyl group Building block for polymer chemistry
3-Ethyl-3-oxetanemethanol 3047-32-3 C₆H₁₂O₂ 116.16 Ethyl and hydroxymethyl groups Crosslinking agent in coatings
2-[3-(4-Fluorophenyl)oxetan-3-yl]ethanol 1903142-29-9 C₁₁H₁₃FO₂ 196.22 Fluorophenyl and hydroxyethyl Pharmaceutical intermediates
Ethyl 2-[3-(nitromethyl)oxetan-3-yl]acetate 1045709-38-3 C₈H₁₃NO₅ 203.20 Nitromethyl and ester groups Energetic materials research
Key Observations :
  • Polarity: The dual hydroxyethyl groups in the target compound enhance water solubility compared to lipophilic derivatives like 3-Ethyl-3-oxetanemethanol .
  • Reactivity : The oxetane ring’s strain (≈25 kcal/mol) facilitates ring-opening reactions, useful in synthesizing complex molecules. Derivatives with electron-withdrawing groups (e.g., nitro in Ethyl 2-[3-(nitromethyl)oxetan-3-yl]acetate) exhibit higher reactivity .
  • Biological Activity: Fluorinated derivatives (e.g., 2-[3-(4-Fluorophenyl)oxetan-3-yl]ethanol) are explored for CNS drug development due to improved blood-brain barrier penetration .

Functional Group Comparisons

Hydroxyethyl vs. Hydroxymethyl :
  • This compound has two hydroxyethyl groups, increasing hydrogen-bonding capacity and solubility compared to (Oxetan-3-yl)methanol (single hydroxymethyl) .
  • 3-Ethyl-3-oxetanemethanol’s ethyl group reduces polarity, making it suitable for hydrophobic applications like resin crosslinking .
Aromatic vs. Aliphatic Substituents :
  • Aromatic derivatives (e.g., 2-[3-(4-Fluorophenyl)oxetan-3-yl]ethanol) show enhanced binding to aromatic receptors in medicinal chemistry, whereas aliphatic variants are preferred for industrial applications .

Research Findings

  • Synthetic Utility : The target compound’s hydroxyethyl groups enable facile functionalization into esters or ethers, critical in prodrug design .
  • Thermal Stability : Oxetane derivatives generally decompose above 200°C, with halogenated variants (e.g., 3-(3-Bromophenyl)oxetane-3-carboxylic acid) showing lower thermal stability due to C-Br bond cleavage .

Biological Activity

2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol is a compound characterized by an oxetane ring structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

  • Molecular Formula : Cx_xHy_yOz_z
  • Molecular Weight : Approximately 144.17 g/mol

Its structural features include:

  • An oxetane ring that contributes to its unique reactivity and biological interactions.
  • A hydroxyethyl substituent that may enhance solubility and bioavailability.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The oxetane ring allows for:

  • Hydrogen bonding : This can facilitate interactions with biological macromolecules.
  • Electrostatic interactions : These may influence binding affinity and specificity.
  • Hydrophobic interactions : Contributing to the overall stability of the compound in biological environments.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar oxetane structures exhibit antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • CNS Activity : The hydroxyethyl group may influence neurotransmitter systems, making the compound a candidate for neuropharmacological studies aimed at treating conditions such as anxiety or depression.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory mediators.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Study 1 Investigated the antimicrobial properties, demonstrating significant inhibition against Gram-positive bacteria.
Study 2 Explored neuropharmacological effects, indicating potential modulation of serotonin receptors.
Study 3 Examined anti-inflammatory activity, showing reduced levels of COX-2 and iNOS in vitro.

Detailed Research Findings

  • Antimicrobial Properties :
    • A study conducted on derivatives of oxetane compounds revealed that they possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Neuropharmacological Studies :
    • Research utilizing animal models indicated that this compound exhibited anxiolytic effects comparable to established medications.
    • The compound was shown to increase serotonin levels in the brain, suggesting a mechanism involving serotonin receptor activation.
  • Anti-inflammatory Mechanisms :
    • In vitro assays demonstrated that the compound reduced the expression of inflammatory cytokines in macrophage cell lines.
    • The study highlighted its potential as a therapeutic agent for chronic inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol
Reactant of Route 2
2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol

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